molecular formula C7H5F2IO B12844572 2,3-Difluoro-4-iodobenzyl alcohol

2,3-Difluoro-4-iodobenzyl alcohol

Cat. No.: B12844572
M. Wt: 270.01 g/mol
InChI Key: MTFWHUKKGULCNI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzyl alcohol is an organofluorine compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodobenzyl alcohol typically involves the introduction of fluorine and iodine atoms onto a benzene ring followed by the introduction of the hydroxyl group. One common method is the halogenation of a benzyl alcohol derivative, where fluorine and iodine atoms are introduced through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-iodobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom may also play a role in facilitating the compound’s entry into cells or tissues. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-iodobenzyl alcohol is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .

Properties

Molecular Formula

C7H5F2IO

Molecular Weight

270.01 g/mol

IUPAC Name

(2,3-difluoro-4-iodophenyl)methanol

InChI

InChI=1S/C7H5F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2

InChI Key

MTFWHUKKGULCNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)I

Origin of Product

United States

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